

4-Aminopyridine-3-carboxylic acid ethyl ester

CAS number 16952-66-2

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Compound of Interest

Compound Name: 4-Aminopyridine-3-carboxylic acid
ethyl ester

Cat. No.: B096050

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An In-depth Technical Guide to **4-Aminopyridine-3-carboxylic acid ethyl ester** (CAS: 16952-66-2)

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-aminopyridine-3-carboxylate, registered under CAS number 16952-66-2, is a highly functionalized pyridine derivative that serves as a crucial intermediate in modern medicinal chemistry and organic synthesis.^{[1][2][3][4][5]} The strategic placement of an amino group and an ethyl carboxylate group on the pyridine ring imparts a unique reactivity profile, making it a valuable scaffold for the construction of more complex, biologically active molecules. The 4-aminopyridine (4-AP) core is of particular interest as it is found in compounds known to modulate neuronal function, most notably as potassium channel blockers.^{[6][7][8]} This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Chemical Identity and Properties

Property	Value	Source(s)
IUPAC Name	ethyl 4-aminopyridine-3-carboxylate	[1]
Synonyms	4-Aminonicotinic acid ethyl ester, Ethyl 4-aminonicotinate	[1]
CAS Number	16952-66-2	[1][2][3][4][5]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	166.18 g/mol	[1][2]
Melting Point	109-111 °C	[1]
Density	~1.192 g/cm ³ (Predicted)	[1][9]
Appearance	Solid, crystalline powder	[10]

Chemical Structure of Ethyl 4-aminopyridine-3-carboxylate

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Caption: Chemical Structure of the title compound.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of ethyl 4-aminopyridine-3-carboxylate.[11]

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and ester substituents.

- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (typically in the 160-180 ppm region), the carbons of the pyridine ring, and the carbons of the ethyl group.[12][13]
- IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester (typically around 1735-1750 cm⁻¹), and C-N and C-O stretching vibrations.[12][14]
- Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the compound's molecular weight (166.18 g/mol), along with characteristic fragmentation patterns.[13]

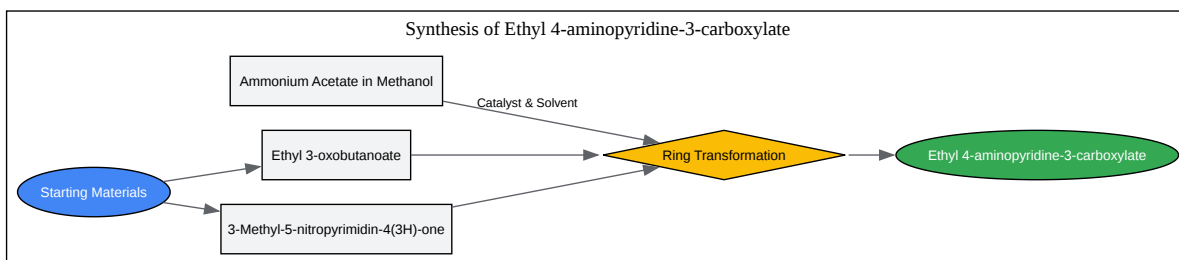
PART 2: Synthesis and Reactivity Insights

The synthesis of functionalized 4-aminopyridines is a subject of significant interest due to their utility as precursors for pharmaceuticals.

Synthetic Pathways

A facile and established method for synthesizing 4-aminopyridine derivatives involves the ring transformation of a nitropyrimidinone with an active methylene compound.[15]

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for synthesis via ring transformation.

Protocol Insight: This particular synthesis is advantageous as it allows for the construction of the substituted pyridine ring in a single, efficient step. The reaction proceeds via a proposed mechanism where the active methylene compound and ammonia (from ammonium acetate) react with the electrophilic positions of the pyrimidinone, leading to the elimination of a nitroacetamide unit and the formation of the desired 4-aminopyridine ring structure.[\[15\]](#)

Alternative strategies often begin with a pre-formed pyridine ring, followed by nitration, reduction of the nitro group to an amine, and subsequent carboxylation, though these multi-step processes can be less efficient.[\[16\]](#)[\[17\]](#)

Chemical Reactivity

The reactivity of ethyl 4-aminopyridine-3-carboxylate is dictated by its three key functional groups:

- **The 4-Amino Group:** This primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.[\[18\]](#)
- **The 3-Ester Group:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is itself a versatile handle for further modification, such as amide bond formation.[\[19\]](#) Carboxylesterases are enzymes that can catalyze this hydrolysis in biological systems.[\[20\]](#)
- **The Pyridine Ring:** The pyridine ring can participate in electrophilic substitution reactions, although the activating effect of the amino group is somewhat offset by the deactivating effect of the ester. The nitrogen atom of the ring can also be quaternized.

This trifunctional nature makes the compound an excellent precursor for building [c]-fused pyrido compounds like pyridopyrimidines and imidazopyridines, which are common motifs in medicinal chemistry.[\[15\]](#)

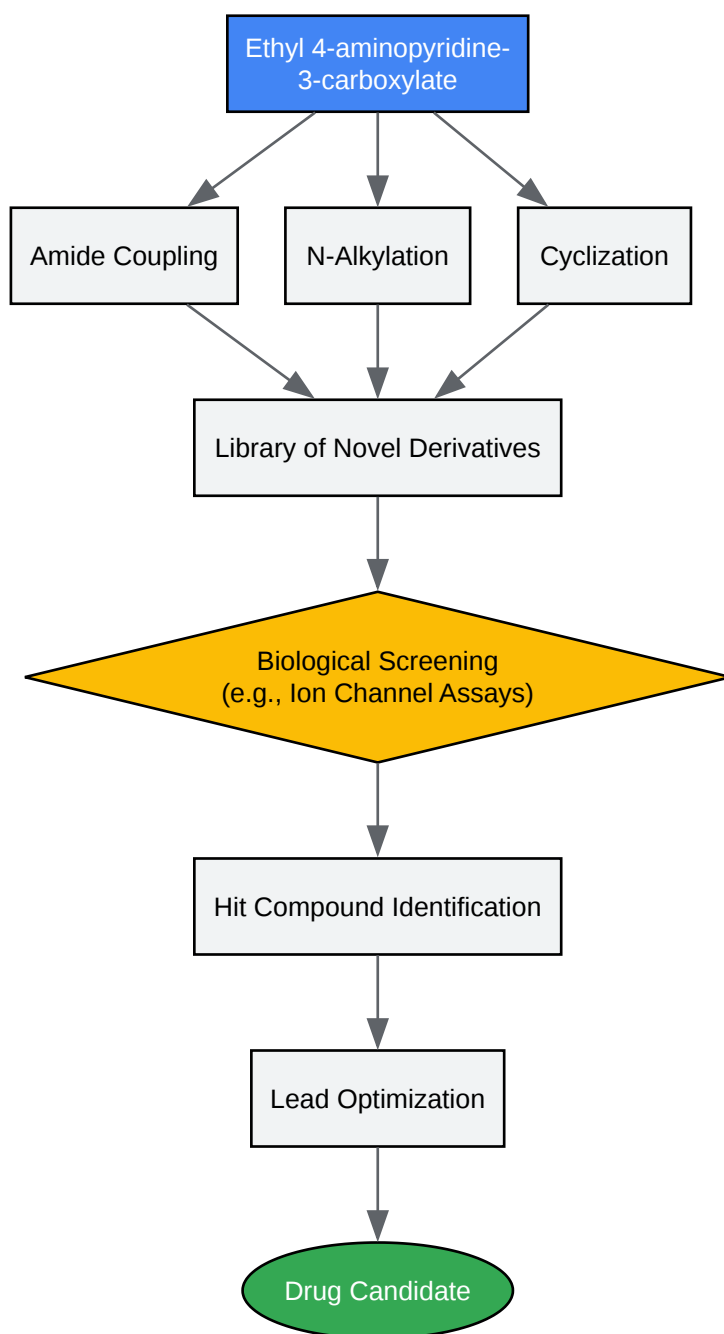
PART 3: Applications in Drug Discovery and Development

The 4-aminopyridine scaffold is a well-established pharmacophore, and its derivatives are explored for a range of therapeutic applications, particularly in neuroscience.

Role as a Pharmaceutical Intermediate

Ethyl 4-aminopyridine-3-carboxylate is a key building block in the synthesis of active pharmaceutical ingredients (APIs).^{[21][22]} Its derivatives are investigated for their potential to treat neurological disorders by modulating ion channel activity. The parent compound, 4-aminopyridine (fampridine), is approved for improving walking in patients with multiple sclerosis.^{[6][7]} It functions by blocking potassium channels, which enhances nerve signal conduction in demyelinated axons.^{[6][7][23]}

Illustrative Drug Development Workflow:



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Caption: Use of the compound in a drug discovery pipeline.

Mechanism of Action Context

Derivatives synthesized from this ester are often designed to retain the potassium channel blocking activity of the 4-aminopyridine core. By modifying the substituents at the 3- and 4-positions, medicinal chemists can fine-tune the compound's potency, selectivity, and

pharmacokinetic properties (ADME). For instance, converting the ester to various amides can alter solubility, membrane permeability, and metabolic stability, potentially leading to improved drug candidates.^[21]

PART 4: Safety, Handling, and Storage

Proper handling of laboratory chemicals is paramount for ensuring personnel safety.

Hazard Profile

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not readily available in the search results, data from structurally similar compounds and general chemical principles suggest the following:

- Irritation: Aminopyridine derivatives can be irritating to the eyes, respiratory system, and skin.^{[9][24]}
- Toxicity: The parent compound, 4-aminopyridine, is known to be toxic if swallowed, inhaled, or in contact with skin.^[25] It is prudent to handle this ester derivative with similar precautions.

Recommended Handling Protocol

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).^{[9][26]}
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[26]
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water and seek medical advice.^{[9][26]}
- Handling Practices: Avoid generating dust. Use non-sparking tools and keep away from heat, sparks, and open flames.^{[26][27]}

Storage and Disposal

- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[26\]](#)[\[27\]](#)
- **Disposal:** Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

PART 5: Exemplary Experimental Protocol: Amide Synthesis

This section provides a representative protocol for the synthesis of a derivative, illustrating the practical utility of ethyl 4-aminopyridine-3-carboxylate as a chemical intermediate.

Objective: To synthesize N-benzyl-4-aminopyridine-3-carboxamide from ethyl 4-aminopyridine-3-carboxylate.

Reaction Principle: This is a direct amidation reaction where the ethyl ester is converted to a benzylamide by heating with benzylamine. This reaction often proceeds without a catalyst at elevated temperatures.

Materials:

- Ethyl 4-aminopyridine-3-carboxylate (1.0 eq)
- Benzylamine (1.5 eq)
- Toluene (as solvent)
- Standard laboratory glassware (round-bottom flask, condenser)
- Heating mantle and magnetic stirrer
- Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Step-by-Step Procedure:

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminopyridine-3-carboxylate (e.g., 1.66 g, 10 mmol).

- **Reagent Addition:** Add toluene (50 mL) to the flask, followed by the addition of benzylamine (e.g., 1.61 g, 15 mmol).
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-4-aminopyridine-3-carboxamide.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

This protocol serves as a foundational example of how the title compound can be readily transformed into more complex structures for further biological evaluation.

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